molecular formula C7H6ClN5O B1640534 1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

Cat. No. B1640534
M. Wt: 211.61 g/mol
InChI Key: GFYVWLSUWPYDTJ-UHFFFAOYSA-N
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Patent
US06936713B2

Procedure details

A mixture of 204.2 g (2.00 mol) of acetic anhydride, 202.4 g (2.00 mol) of triethylamine and 169.6 g (1.00 mol) of 2-amino-6-chloropurine was stirred at 80° C. for 1 hour. The resulting suspension was cooled at 25° C., and thereafter diluted with 400 mL of toluene, and the diluted solution was filtered. The resulting crystals were suspended in 300 mL of isopropanol, and the suspension was filtered again. The resulting crystals were dried at 60° C. under reduced pressure, to give 211.8 g of white powder of 9-acetyl-2-amino-6-chloropurine (yield 100%).
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
202.4 g
Type
reactant
Reaction Step One
Quantity
169.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.C(N(CC)CC)C.[NH2:15][C:16]1[N:24]=[C:23]2[C:19]([NH:20][CH:21]=[N:22]2)=[C:18]([Cl:25])[N:17]=1>C1(C)C=CC=CC=1>[C:5]([N:22]1[CH:21]=[N:20][C:19]2[C:23]1=[N:24][C:16]([NH2:15])=[N:17][C:18]=2[Cl:25])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
204.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
202.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
169.6 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled at 25° C.
FILTRATION
Type
FILTRATION
Details
the diluted solution was filtered
FILTRATION
Type
FILTRATION
Details
the suspension was filtered again
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 211.8 g
Name
Type
product
Smiles
C(C)(=O)N1C2=NC(=NC(=C2N=C1)Cl)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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